molecular formula C21H18F2N4O2S B2578944 N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 900000-03-5

N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2578944
CAS No.: 900000-03-5
M. Wt: 428.46
InChI Key: VYQHYQUAXBSBMF-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]pyrimidin-2-one core fused with a thioacetamide linker and substituted with a pyridin-2-ylmethyl group at the N1 position and a 2,4-difluorophenyl moiety at the acetamide terminus. The difluorophenyl group enhances lipophilicity and metabolic stability, while the pyridinylmethyl substitution may influence target binding and solubility .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S/c22-13-7-8-17(16(23)10-13)25-19(28)12-30-20-15-5-3-6-18(15)27(21(29)26-20)11-14-4-1-2-9-24-14/h1-2,4,7-10H,3,5-6,11-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQHYQUAXBSBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C20H22F2N4O2S
  • Molecular Weight : 394.48 g/mol
  • Key Functional Groups : Difluorophenyl moiety, thioacetamide linkage, and a tetrahydro-cyclopenta[d]pyrimidine core.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives containing the 2,4-difluorophenyl group have demonstrated substantial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported at 0.20 µg/mL against MRSA .

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies indicated that related compounds exhibited cytotoxic effects on several cancer cell lines. For example, a derivative was found to inhibit colon carcinoma HCT-116 cells with an IC50 value of 6.2 µM . Additionally, other studies noted its effectiveness against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 µM .

The biological activity of this compound is largely attributed to its ability to interact with specific biochemical pathways:

  • Enzyme Inhibition : Compounds similar to N-(2,4-difluorophenyl)-2-thioacetamide have been identified as inhibitors of key metabolic enzymes like acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases .
  • Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation and promoting apoptosis .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various compounds' antibacterial properties using the agar-well diffusion method, derivatives of N-(2,4-difluorophenyl)-2-thioacetamide exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial efficacy .

Study 2: Cytotoxicity Against Cancer Cells

A comprehensive screening of several derivatives against different cancer cell lines revealed that modifications in the pyrimidine core significantly impacted cytotoxicity. The most potent derivative showed promising results against multiple cancer types, suggesting a potential pathway for therapeutic development .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells IC50/MIC Values
AntimicrobialMRSA0.20 µg/mL
E. coliVaries by derivative
AnticancerHCT-116 (colon carcinoma)6.2 µM
T47D (breast cancer)27.3 - 43.4 µM
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition observed

Comparison with Similar Compounds

Structural Variations in Core and Substituents

Feature Target Compound Analogues (Evidence ID)
Core Structure Cyclopenta[d]pyrimidin-2-one Thieno[2,3-d]pyrimidin-4-one (); Pyrido[4,3-d]pyrimidin-2-one ()
N1 Substituent Pyridin-2-ylmethyl 3-(Diethylamino)propyl (); 4-Chlorophenyl (); Ethyl/Methyl ()
Acetamide Substituent 2,4-Difluorophenyl 3,4-Difluorophenyl (); 4-Chlorophenyl (); 2-Isopropylphenyl (); 2-Ethyl-6-methylphenyl ()
Thio Linker Present Conserved in all analogues (–7, 9, 11–13)

Key Observations :

  • Core Modifications: Replacement of the cyclopenta[d]pyrimidinone with thieno[2,3-d]pyrimidinone () introduces a sulfur atom in the fused ring, altering electronic properties and steric bulk. This may affect binding to hydrophobic pockets in biological targets.
  • N1 Substituents: The pyridin-2-ylmethyl group in the target compound contrasts with the diethylamino propyl group in , which could enhance solubility via tertiary amine protonation.
  • Acetamide Tail : The 2,4-difluorophenyl group balances lipophilicity and polarity, whereas bulkier substituents like 2-isopropylphenyl () may hinder membrane permeability .

Physicochemical Properties

Property Target Compound (Inferred) Analogues (Evidence ID)
Melting Point (mp) Not reported >282°C (); 224°C (); 197–198°C ()
Synthetic Yield Not reported 76% (); 60% (); 53% ()
Solubility Moderate (pyridine enhances) Lower in chlorophenyl analogues (); Higher in diethylamino derivatives ()

Key Observations :

  • Higher melting points in chlorophenyl-substituted compounds (e.g., ) suggest strong crystalline packing due to planar aromatic systems.
  • Yields vary significantly: Electron-deficient aryl groups (e.g., 4-chlorophenyl in ) may stabilize intermediates, improving synthesis efficiency .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer: A multi-technique approach is critical:

  • 1H NMR : Look for diagnostic signals:
  • δ 12.50 ppm : Broad singlet (NH-3 of pyrimidinone).
  • δ 10.10 ppm : Sharp singlet (NHCO acetamide).
  • δ 4.12 ppm : Singlet (SCH2 from thioacetamide linkage) .
    • Elemental Analysis : Compare observed vs. calculated values for C, N, and S. Discrepancies >0.3% indicate impurities; repeat recrystallization or use preparative HPLC .
    • Mass Spectrometry : Confirm molecular ion ([M+H]+) via ESI-MS. Deviations >0.5 Da suggest side products (e.g., over-alkylation) .

Advanced Research Questions

Q. How should researchers resolve discrepancies between calculated and observed elemental analysis data?

Answer: Discrepancies (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from:

  • Hygroscopicity : Store samples in a desiccator with P2O5.
  • Incomplete combustion : Use dynamic flash combustion at 1,800°C with helium carrier gas for accurate CHNS analysis .
  • Co-crystallized solvents : Conduct TGA to identify solvent loss steps (e.g., DMSO at 150–200°C) .

Q. What strategies are effective for designing derivatives to enhance biological activity?

Answer: Structural modifications should target:

  • Pyridine ring : Introduce electron-withdrawing groups (e.g., -CF3) at the para position to improve metabolic stability .
  • Thioacetamide linker : Replace sulfur with sulfone (-SO2-) to modulate pharmacokinetics. Use oxone in methanol/water (1:1) at 0°C for controlled oxidation .
  • Cyclopenta[d]pyrimidinone core : Incorporate methyl groups at C-5/C-6 to sterically hinder enzymatic degradation .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be analyzed methodologically?

Answer:

  • Dynamic NMR : Perform variable-temperature experiments (25–80°C) to identify rotamers causing split signals (e.g., SCH2 protons).
  • 2D-COSY : Resolve overlapping aromatic protons (e.g., 2,4-difluorophenyl region) .
  • Computational Validation : Compare experimental δ values with DFT-calculated chemical shifts (B3LYP/6-31G*) .

Q. What advanced techniques are recommended for impurity profiling and quantification?

Answer:

  • HPLC-DAD/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (5–95% over 30 min). Detect impurities at 254 nm .
  • LC-HRMS : Identify trace byproducts (e.g., dimerization at sulfur) via exact mass (<3 ppm error) .
  • Quantitative NMR : Use maleic acid as an internal standard for impurity quantification in DMSO-d6 .

Future Research Directions

  • Mechanistic Studies : Employ stopped-flow NMR to monitor real-time alkylation kinetics .
  • Biological Target Identification : Use SPR (surface plasmon resonance) screening against kinase libraries to identify binding partners .

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